cis-10-Octadecenoic acid
Overview
Description
Cis-10-Octadecenoic acid is a type of monounsaturated fatty acid . It is an isomer of oleic acid and has been found in partially hydrogenated vegetable oil and milk fat .
Synthesis Analysis
Cis-10-Octadecenoic acid is generated from linoleic acid (LA) catalyzed by linoleate hydratase in lactobacilli . The conversion of 10-HOE to LA is catalyzed by MCRA from bifidobacteria .Molecular Structure Analysis
The molecular formula of cis-10-Octadecenoic acid is C18H34O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
10-HOE is the first intermediate in the production of conjugated LA (CLA) . Bifidobacteria can generate CLA by first converting 10-HOE to LA, followed by CLA accumulation .Physical And Chemical Properties Analysis
The molecular weight of cis-10-Octadecenoic acid is 282.461 . It is almost insoluble in water, miscible in ethanol, ether, benzene, and volatile and non-volatile oil .Scientific Research Applications
1. Inhibition in Fatty Acid Desaturation
A study by Chang et al. (1973) investigated the effects of cis- and trans-octadecenoic acid isomers on the desaturation of stearic acid by rat liver microsomes. It was found that among the cis-octadecenoic acids, the 10- and 11-isomers were the most effective inhibitors. This suggests a potential role for cis-10-octadecenoic acid in regulating fatty acid metabolism (Chang, Janke, Pusch, & Holman, 1973).
2. Nuclear Magnetic Resonance Spectroscopy
Gunstone and Ismail (1967) conducted a study on the Nuclear Magnetic Resonance (NMR) spectra of cis octadecenoic acids. Their research provides valuable insights into the distinctive spectral features of these acids, which is crucial for identifying and understanding their chemical structure and behavior (Gunstone & Ismail, 1967).
3. Role in Conjugated Linoleic Acid Production
Research by Gao et al. (2019) explored the role of 10-hydroxy-cis-12 octadecenoic acid in the transformation of linoleic acid into conjugated linoleic acid by bifidobacteria. This study sheds light on the complex biochemical pathways and the significant role that cis-10-octadecenoic acid derivatives play in bacterial fatty acid metabolism (Gao, Yang, Stanton, Ross, Zhang, Chen, & Chen, 2019).
4. Immunomodulatory and Antioxidant Activity
Bergamo et al. (2014) examined the immunomodulatory and antioxidant activities of hydroxy-, oxo-, and conjugated fatty acids derived from gut microbes metabolizing dietary polyunsaturated fatty acids (PUFAs). This study indicates that compounds like 10-Hydroxy-cis-12-octadecenoic acid can play a role in regulating immune responses and oxidative stress (Bergamo, Luongo, Miyamoto, Cocca, Kishino, Ogawa, Tanabe, & Rossi, 2014).
5. Sleep Induction in Brain Lipids
Cravatt et al. (1995) identified cis-9,10-octadecenoamide, a fatty acid primary amide, as a component of the cerebrospinal fluid in various mammals, including humans. This compound, related to cis-10-octadecenoic acid, was found to induce physiological sleep, suggesting a previously unrecognized class of biological signaling molecules with potential implications for sleep regulation (Cravatt, Prospero-Garcia, Siuzdak, Gilula, Henriksen, Boger, & Lerner, 1995).
Safety And Hazards
properties
IUPAC Name |
(Z)-octadec-10-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJSBBXBKPUZAA-HJWRWDBZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-10-Octadecenoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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